Pyrithiamine Pyrophosphate

Description

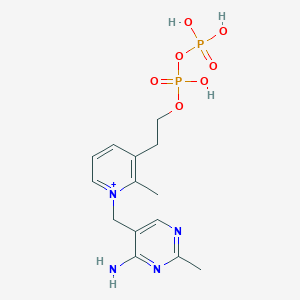

Structure

3D Structure

Properties

Molecular Formula |

C14H21N4O7P2+ |

|---|---|

Molecular Weight |

419.29 g/mol |

IUPAC Name |

2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C14H20N4O7P2/c1-10-12(5-7-24-27(22,23)25-26(19,20)21)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15/h3-4,6,8H,5,7,9H2,1-2H3,(H4-,15,16,17,19,20,21,22,23)/p+1 |

InChI Key |

ZHKSTKOYQKNDSJ-UHFFFAOYSA-O |

SMILES |

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Molecular Mechanisms of Action of Pyrithiamine Pyrophosphate

Inhibition of Thiamine (B1217682) Pyrophosphate-Dependent Enzymes

Pyrithiamine (B133093) pyrophosphate exerts its effects by inhibiting enzymes that require thiamine pyrophosphate as a cofactor. nih.gov These enzymes are crucial for central metabolic pathways, including carbohydrate metabolism. The inhibition can occur through direct competition for the coenzyme binding site on the apoenzyme or by contributing to a general depletion of available TPP.

Competitive Inhibition with Thiamine Pyrophosphate

The structural similarity between pyrithiamine pyrophosphate and thiamine pyrophosphate allows PPP to act as a competitive inhibitor for TPP-dependent enzymes. vulcanchem.combyu.edu After its formation by thiamine pyrophosphokinase, PPP competes with TPP for the active binding sites on various enzymes. vulcanchem.comnih.gov While the enzymatic formation of PPP is less efficient than that of TPP, its presence is sufficient to disrupt normal metabolic function. vulcanchem.com Research has shown that this compound can bind to the TPP riboswitch, a regulatory RNA element, thereby interfering with the expression of genes involved in thiamine metabolism. ebi.ac.uk This competitive action is a central feature of the neurological and metabolic symptoms observed in experimental thiamine deficiency induced by pyrithiamine. nih.govsemanticscholar.org

Impact on Specific Enzyme Systems

The inhibitory effects of this compound have been documented across several key TPP-dependent enzyme systems, which are fundamental to cellular energy metabolism.

Transketolase is a critical enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway, responsible for producing precursors for nucleotide synthesis. wikipedia.orgmdpi.comub.edu Studies using human lymphoblasts have demonstrated that pyrithiamine-induced thiamine deficiency leads to a significant decrease in transketolase activity. nih.gov Interestingly, when excess TPP was added to cell extracts, only about 25% of the lost enzyme activity was restored. nih.gov This finding suggests that the effect of pyrithiamine on transketolase is twofold: direct inhibition through the action of this compound and a more complex effect involving a reduction in the synthesis rate of the transketolase protein itself. nih.gov In kinetic studies with yeast transketolase, pyrithiamine diphosphate (B83284) was found to have a significantly lower affinity for the enzyme (Ki = 110 μM) compared to the natural coenzyme TPP (Km = 1.1 μM). nih.gov

The Pyruvate (B1213749) Dehydrogenase Complex (PDHc) is a pivotal mitochondrial enzyme that links glycolysis to the Krebs cycle by catalyzing the oxidative decarboxylation of pyruvate. wikipedia.orgmdpi.com This complex is a known target for TPP analogues. nih.govrsc.org Research is ongoing to develop pyrithiamine derivatives as specific and potent inhibitors of PDHc for potential therapeutic applications. nih.govchemrxiv.org In studies on a similar enzyme system from yeast, this compound demonstrated competitive inhibition. nih.gov The inhibition constant (Ki) for this compound with yeast pyruvate decarboxylase was 78 μM, whereas the Michaelis constant (Km) for TPP was 23 μM, indicating a lower binding affinity for the inhibitor compared to the natural coenzyme in this specific system. nih.govbyu.edu

The 2-Oxoglutarate Dehydrogenase Complex (OGDHc), also known as the α-ketoglutarate dehydrogenase complex, is a rate-limiting enzyme in the Krebs cycle. wikipedia.orgmdpi.com In studies of pyrithiamine-induced thiamine deficiency in cultured human lymphoblasts, the activity of OGDHc was found to decrease at a rate similar to that of transketolase. nih.gov However, a key difference emerged upon the addition of exogenous TPP to the assay. Approximately 70% of the lost OGDHc activity was recovered, indicating that the majority of the enzyme existed in its apo-enzyme form (lacking the TPP coenzyme). nih.gov This suggests that the primary mechanism of inhibition for OGDHc in a state of pyrithiamine-induced thiamine deficiency is the depletion of the TPP cofactor, for which this compound acts as a competitor.

Pyruvate decarboxylase is a TPP-dependent enzyme found in organisms such as yeast, where it plays a key role in alcoholic fermentation by converting pyruvate to acetaldehyde. nih.govbyu.edu Research on pyruvate decarboxylase isolated from brewer's yeast has definitively characterized this compound as a competitive inhibitor. byu.edu Kinetic analyses determined the inhibitor constant (Ki) for this compound to be 7.8 x 10⁻⁵ M (78 µM). byu.edu For the same enzyme, the Michaelis constant (Km) for the natural coenzyme, thiamine pyrophosphate, was 2.3 x 10⁻⁵ M (23 µM). nih.govbyu.edu The higher Ki value for the inhibitor compared to the Km for the substrate confirms that this compound has a lower binding affinity for the active site of yeast pyruvate decarboxylase than TPP. nih.govbyu.edu

Data Tables

Table 1: Kinetic Constants for TPP and this compound (PPP) with Yeast Pyruvate Decarboxylase

| Compound | Enzyme | Constant | Value (µM) | Source |

| Thiamine Pyrophosphate (TPP) | Pyruvate Decarboxylase | K_m | 23 | nih.govbyu.edu |

| This compound (PPP) | Pyruvate Decarboxylase | K_i | 78 | nih.govbyu.edu |

Table 2: Kinetic Constants for TPP and this compound (PPP) with Yeast Transketolase

| Compound | Enzyme | Constant | Value (µM) | Source |

| Thiamine Pyrophosphate (TPP) | Transketolase | K_m | 1.1 | nih.gov |

| This compound (PPP) | Transketolase | K_i | 110 | nih.gov |

Structural Basis of Enzyme-Pyrithiamine Pyrophosphate Interactions

The inhibitory effects of pyrithiamine are largely attributed to its pyrophosphorylated form, this compound (PTPP), which is synthesized in vivo by thiamine pyrophosphokinase. ebi.ac.ukebi.ac.uknih.govrcsb.org This enzyme transfers a pyrophosphate group from ATP to pyrithiamine. nih.gov

Structural studies of enzymes in complex with PTPP provide insights into its inhibitory mechanism. X-ray crystallography of mouse thiamin pyrophosphokinase has shown clear electron density for PTPP bound in the active site. rcsb.org This structure reveals how PTPP occupies the same binding pocket as the natural substrate, thiamine, and its product, TPP. nih.govrcsb.org The pyrophosphate moiety of PTPP is crucial for this interaction, as it mimics the corresponding group in TPP, allowing it to bind to the enzyme's active site. nih.gov However, the replacement of the thiazole (B1198619) ring with a pyridine (B92270) ring in PTPP prevents the catalytic activity typical of TPP-dependent enzymes.

For instance, in enzymes like pyruvate dehydrogenase, TPP plays a critical role in the cleavage of Cα-C(=O) bonds. nih.gov While PTPP can bind to the active site, the altered electronic properties of the pyridine ring compared to the thiazole ring render it incapable of facilitating the necessary catalytic steps. This competitive inhibition effectively blocks the normal metabolic function of the enzyme.

Interaction with Thiamine Pyrophosphate Riboswitches

Riboswitches are structured RNA elements, typically found in the 5' untranslated regions of messenger RNAs, that directly bind to small molecule metabolites to regulate gene expression. nih.govfrontiersin.org The TPP riboswitch is one of the most widespread, found in bacteria, fungi, and plants. nih.govrcsb.org

Direct Binding to Riboswitch Aptamer Domains

This compound has been shown to bind directly to the aptamer domain of TPP riboswitches. nih.govcore.ac.uk The aptamer is the region of the riboswitch that forms a specific binding pocket for the ligand. nih.gov The TPP riboswitch aptamer recognizes its ligand through a complex three-dimensional structure. nih.gov

The binding pocket is composed of two main helical domains: one that recognizes the pyrimidine (B1678525) portion of TPP and another that interacts with the pyrophosphate tail. frontiersin.orgmdpi.com The central thiazole ring of TPP is not extensively recognized by the riboswitch. nih.govacs.orgportlandpress.com This lack of recognition for the thiazole moiety is a key reason why PTPP, with its pyridine ring, can effectively bind to and activate the riboswitch. nih.govacs.org

Conformational Changes Induced by this compound Binding

The binding of a ligand to the riboswitch aptamer domain induces significant conformational changes in the RNA structure. nih.govnih.gov In the case of the TPP riboswitch, the binding of either TPP or PTPP stabilizes a specific folded conformation of the aptamer. nih.govlimes-institut-bonn.de

This stabilization involves the formation and stabilization of secondary and tertiary structural elements. nih.gov For example, in the E. coli thiM riboswitch, the binding of TPP or PTPP promotes the formation of a hairpin structure that sequesters the Shine-Dalgarno sequence, thereby inhibiting translation initiation. nih.govacs.org The pyrophosphate moiety of the ligand is critical for inducing the full conformational change required for gene regulation. frontiersin.orgnih.govoup.com Ligands lacking the pyrophosphate group, such as pyrithiamine itself, bind with much lower affinity and are less effective at inducing these structural rearrangements. nih.govoup.com

Regulation of Thiamine Metabolism Gene Expression via Riboswitches

By binding to TPP riboswitches and inducing a conformational change, PTPP effectively mimics the action of high TPP concentrations, leading to the downregulation of genes involved in thiamine biosynthesis and transport. nih.govnih.govcore.ac.uk This repression of essential metabolic genes is a primary mechanism of pyrithiamine's antimicrobial and toxic effects. nih.govnih.gov

In bacteria such as Bacillus subtilis and Escherichia coli, the expression of reporter genes under the control of TPP riboswitches is reduced in the presence of pyrithiamine. ebi.ac.uknih.gov This demonstrates that PTPP can effectively "trick" the riboswitch into an "off" state, shutting down the production and uptake of thiamine.

Species-Specific Riboswitch Interactions (e.g., bacterial, fungal, plant)

TPP riboswitches are found across different biological kingdoms, and while their core aptamer structure is highly conserved, there are species-specific differences in the regulatory mechanisms. rcsb.orgnih.govpnas.orgacs.org

Bacterial: In bacteria, TPP riboswitches typically regulate gene expression at the level of transcription termination or translation initiation. mdpi.comribocentre.org The binding of PTPP mimics TPP, leading to premature transcription termination or blockage of the ribosome binding site. nih.govnih.gov

Fungal: In fungi, such as Aspergillus oryzae and Neurospora crassa, TPP riboswitches often control gene expression by modulating mRNA splicing. acs.orgribocentre.org PTPP has been shown to interact with fungal TPP riboswitches, contributing to its antifungal properties. nih.govcore.ac.uk

Plant: In plants like Arabidopsis thaliana, TPP riboswitches are located in the 3' untranslated region of the ThiC gene and regulate gene expression by controlling alternative splicing. nih.govacs.orgnih.gov Crystal structures of the A. thaliana TPP riboswitch in complex with PTPP have been determined, providing detailed insights into the specific interactions. acs.orgnih.gov

Structural Biology of this compound-Riboswitch Complexes

X-ray crystallography has provided high-resolution structures of TPP riboswitches in complex with PTPP, offering a detailed view of the molecular interactions. nih.govacs.orgnih.gov These structures reveal that the pyrimidine moiety of PTPP intercalates into a specific pocket within the RNA, while the pyrophosphate tail is recognized by a separate pocket, often coordinated by magnesium ions. nih.govmdpi.com

In the E. coli thiM riboswitch, the PTPP molecule is bound in an extended conformation, with the two ends of the molecule recognized by distinct subdomains of the aptamer. nih.gov In the Arabidopsis thaliana riboswitch, the binding of PTPP induces a conformational change in a specific guanosine (B1672433) residue (G60) to accommodate the pyridine ring. ebi.ac.ukacs.orgnih.gov These structural studies highlight the molecular basis for how PTPP can effectively mimic TPP and act as a potent regulator of riboswitch function. repec.org

Perturbation of Cellular Thiamine Phosphoester Homeostasis

Once inside the cell, pyrithiamine is a substrate for thiamine pyrophosphokinase (TPK), the enzyme responsible for phosphorylating thiamine to its active coenzyme form, thiamine pyrophosphate (TPP). glpbio.comnih.gov TPK catalyzes the transfer of a pyrophosphate group from ATP to pyrithiamine, forming this compound (PTPP). nih.gov The formation of PTPP has been confirmed through multiple lines of evidence, including coupled enzyme assays, mass spectrometry, and X-ray crystallography. nih.gov

The formation of PTPP disrupts the normal balance of thiamine phosphoesters within the cell in several ways. Firstly, the conversion of pyrithiamine to PTPP consumes ATP, which can impact cellular energy levels. Secondly, PTPP acts as a competitive inhibitor of TPP-dependent enzymes. Although the mechanism by which pyrithiamine interferes with cellular thiamine phosphoester homeostasis is not entirely clear, it is known to induce neurological symptoms similar to those of Wernicke-Korsakoff Syndrome in animals. nih.gov

In vitro studies have shown that treatment of Neuro 2a cells with pyrithiamine leads to a significant reduction in intracellular thiamine diphosphate (ThDP, another term for TPP) levels, eventually causing cell death. glpbio.com Furthermore, PTPP can bind to the TPP riboswitch, a regulatory RNA element that controls the expression of genes involved in thiamine biosynthesis and transport. ebi.ac.ukacs.org This interaction can downregulate the expression of these essential genes, further exacerbating the thiamine deficiency state. ebi.ac.uk The crystal structure of the Arabidopsis thaliana TPP-riboswitch in complex with PTPP reveals how the pyridine ring of PTPP is accommodated within the riboswitch, leading to a conformational change that modulates gene expression. acs.org

The perturbation of thiamine phosphoester homeostasis is a critical component of pyrithiamine's toxicity. By both depleting the pool of authentic TPP and generating a "fraudulent" coenzyme, pyrithiamine effectively cripples TPP-dependent metabolic pathways.

| Cell Line/Organism | Treatment | Observed Effect | Reference |

| HeLa Cells | 10μM Pyrithiamine (4 days) | Significant reduction in cellular nucleotide levels (dATP, dCTP, dGTP, dTTP) | glpbio.com |

| Neuro 2a Cells | 0.25mM Pyrithiamine | Strong reduction in intracellular ThDP levels; cell death after 48 hours | glpbio.com |

| Human Lymphoblasts | Pyrithiamine | Decreased activity of transketolase and α-ketoglutarate dehydrogenase | nih.gov |

| Arabidopsis thaliana | This compound | Binds to TPP-riboswitch, altering its conformation | acs.org |

| Bacillus subtilis | This compound | Binds to TPP riboswitch, reducing expression of a regulated reporter gene | ebi.ac.uk |

Research Methodologies and Approaches for Pyrithiamine Pyrophosphate Studies

Enzymatic Kinetic Assays for Inhibition Characterization

Enzymatic kinetic assays are fundamental in elucidating the inhibitory mechanisms of pyrithiamine (B133093) pyrophosphate (PTPP) on thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes. These assays measure the rate of an enzyme-catalyzed reaction and how it is affected by the presence of an inhibitor. A common approach involves using coupled enzyme assays to monitor the reaction progress. For instance, in the study of thiamine pyrophosphokinase (TPK), an enzyme that converts thiamine to TPP, a coupled enzyme assay was employed to demonstrate that TPK can utilize pyrithiamine as a substrate. This assay showed the production of adenosine (B11128) monophosphate (AMP) when pyrithiamine was present, indicating the formation of PTPP. nih.govsemanticscholar.org

| Enzyme | Substrate | Observation | Reference |

|---|---|---|---|

| Thiamine Pyrophosphokinase (mouse) | Pyrithiamine | Rate of AMP production was 60 nmol/mg TPK/min, approximately 80% of the rate with thiamine. | semanticscholar.org |

| Yeast Apocarboxylase | Cocarboxylase (TPP) and this compound | Demonstrated non-competitive antagonism between TPP and PTPP. | researchgate.net |

Spectroscopic and Chromatographic Techniques for this compound Detection and Quantification

Mass spectrometry is a powerful analytical technique used for the direct identification and confirmation of PTPP in biological samples and reaction mixtures. This method provides high sensitivity and specificity, allowing for the unambiguous detection of the compound. In studies of thiamine pyrophosphokinase, mass spectrometry was used to directly analyze the reaction mixture and confirm the presence of PTPP, providing definitive evidence that pyrithiamine is a substrate for the enzyme. nih.govsemanticscholar.org This direct detection of the pyrophosphorylated product is crucial for understanding the mechanism of action of pyrithiamine.

The application of mass spectrometry is not limited to enzymatic reaction products. Liquid chromatography-mass spectrometry (LC-MS/MS) methods have been developed for the automated analysis of TPP and other related compounds in whole blood, demonstrating the utility of this technique for quantifying important biological molecules. shimadzu.com While specific methods for PTPP quantification in biological fluids are less commonly reported, the principles of LC-MS/MS are readily adaptable for this purpose. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is another established method for analyzing TPP, which could potentially be adapted for PTPP analysis. nih.gov

X-ray Crystallography in Determining Molecular Interactions

X-ray crystallography is an indispensable tool for visualizing the three-dimensional structure of molecules and their interactions at an atomic level. This technique has been instrumental in understanding how PTPP interacts with its protein and RNA targets. The crystal structure of thiamine pyrophosphokinase in complex with PTPP has been determined, showing clear electron density for PTPP bound within the enzyme's active site. nih.govsemanticscholar.org This structural data provided the first clear picture of the binding pocket for the nucleoside triphosphate and offered a detailed understanding of the catalytic requirements of the enzyme. nih.gov

Furthermore, X-ray crystallography has been pivotal in elucidating the interaction between PTPP and TPP riboswitches, which are RNA elements that regulate gene expression in response to TPP levels. cell.comnih.govnih.govspringernature.comresearchgate.net Crystal structures of the TPP riboswitch from Arabidopsis thaliana and Escherichia coli in complex with TPP and its analogs, including pyrithiamine, have revealed the molecular basis for ligand recognition. cell.comnih.gov These studies show how the riboswitch can adapt to bind various metabolites and explain why it preferentially binds TPP. cell.comresearchgate.net The structure of the eukaryotic TPP riboswitch also provides a basis for understanding the mechanism of resistance to the antibiotic pyrithiamine. nih.gov The central thiazole (B1198619) moiety of TPP is not recognized by the RNA, which explains why the antimicrobial compound PTPP can target this riboswitch. nih.gov

| Macromolecule | Ligand | Key Finding | Reference |

|---|---|---|---|

| Thiamine Pyrophosphokinase | This compound | Clear electron density for PTPP in the active site, revealing the binding pocket. | nih.gov |

| E. coli thi-box Riboswitch | This compound | Revealed adaptive RNA-small molecule recognition, showing a largely unstructured pyrophosphate binding site in the pyrithiamine complex. | cell.comresearchgate.net |

| A. thaliana TPP Riboswitch | Thiamine Pyrophosphate | Provided the basis for understanding the riboswitch fold reorganization upon TPP binding and the mechanism of pyrithiamine resistance. | nih.gov |

In Vitro Studies on this compound Biological Activity

Cell-free systems, such as cell lysates, provide a simplified environment to study the direct effects of compounds on specific biochemical pathways without the complexities of a whole-cell context. Pyrithiamine has been used in cell-free systems to investigate its impact on TPP-requiring enzymes. In studies using human lymphoblasts, pyrithiamine was used to induce a state of thiamine deficiency in a cell culture system. nih.gov The subsequent analysis of enzyme activities in cell lysates revealed important differences in how various TPP-dependent enzymes respond.

When exogenous TPP was added to the activity assays of lysates from pyrithiamine-treated cells, it was possible to distinguish between the loss of enzyme activity due to the absence of the cofactor (apoenzyme) versus a decrease in the amount of the enzyme protein itself. For transketolase, only 25% of the lost activity could be restored by adding TPP, indicating that the majority of the loss was due to a decrease in the enzyme protein. nih.gov In contrast, 70% of the lost α-ketoglutarate dehydrogenase activity was recovered, suggesting that this enzyme was primarily present as an inactive apoenzyme. nih.gov These cell-free investigations highlight that thiamine deficiency induced by pyrithiamine can affect not only the catalytic activity but also the expression or stability of TPP-dependent enzymes. nih.gov

Cultured cell lines are essential models for studying the biological effects of PTPP in a more physiologically relevant context than cell-free systems. Both prokaryotic and eukaryotic cell lines have been used to investigate the antimicrobial and metabolic effects of pyrithiamine.

In eukaryotic cells, such as human lymphoblasts, pyrithiamine is used to create a model of thiamine deficiency to study the biochemical consequences. nih.gov These studies have shown that different cell lines can exhibit varying sensitivity to thiamine deficiency, as measured by the loss of TPP-dependent enzyme activities. nih.gov The effects of other thiamine antivitamins, like oxythiamine (B85929), have also been studied in cancer cell lines such as HeLa, demonstrating their potential to inhibit cell growth. mdpi.com

In prokaryotic systems, such as Bacillus subtilis and Escherichia coli, and in fungi like Aspergillus oryzae, pyrithiamine's antimicrobial properties are linked to its conversion to PTPP and subsequent interaction with TPP riboswitches. cell.comresearchgate.net PTPP binds to these riboswitches, leading to the downregulation of genes involved in thiamine biosynthesis and transport, ultimately causing thiamine starvation and inhibiting cell growth. cell.comresearchgate.net Studies in these organisms have shown that resistance to pyrithiamine can arise from specific mutations in the TPP riboswitch that disrupt ligand binding. cell.com The use of reporter genes under the control of TPP riboswitches in these cell lines provides a powerful tool to screen for and characterize the activity of compounds like PTPP. cell.com

| Cell Line Type | Organism/Cell Type | Key Finding | Reference |

|---|---|---|---|

| Eukaryotic | Human Lymphoblasts | Pyrithiamine induces thiamine deficiency, leading to decreased activity of transketolase and α-ketoglutarate dehydrogenase. | nih.gov |

| Prokaryotic | Bacillus subtilis | This compound binds to the TPP riboswitch, reducing the expression of a reporter gene. | cell.com |

| Prokaryotic | Escherichia coli | Mutant TPP riboswitches are unresponsive to pyrithiamine. | cell.com |

| Eukaryotic (Fungus) | Aspergillus oryzae | This compound binds to a fungal TPP riboswitch. | cell.com |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the interactions of this compound (PTPP) at an atomic level. These methods provide insights into the binding mechanisms and dynamics that are often difficult to capture through experimental techniques alone.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org In the context of PTPP, docking studies can elucidate how it fits into the binding sites of its biological targets, such as thiamine pyrophosphokinase or TPP riboswitches. These simulations can identify key amino acid residues or nucleotide bases involved in the interaction, highlighting potential hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the PTPP-target complex. For instance, docking studies can reveal the specific binding pose of PTPP within the active site of an enzyme, providing a static snapshot of the interaction. mdpi.com

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the PTPP-target complex over time. plos.orgnih.gov MD simulations provide a more realistic representation of the biological system by simulating the movements of atoms and molecules. nih.gov These simulations can confirm the stability of the docked conformation and reveal conformational changes in both PTPP and its target upon binding. plos.orgnih.gov By analyzing the trajectory of the simulation, researchers can calculate binding free energies, which provide a quantitative measure of the binding affinity. nih.gov

| Parameter | Description | Significance in PTPP Studies |

|---|---|---|

| Binding Affinity (kcal/mol) | The strength of the binding interaction between PTPP and its target. | Predicts the potency of PTPP as an inhibitor or ligand. |

| Binding Pose/Conformation | The three-dimensional orientation of PTPP within the binding site. | Identifies key interactions and guides the design of more potent analogs. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed proteins. | Assesses the stability of the PTPP-target complex over the course of an MD simulation. |

| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonds formed between PTPP and its target. | Highlights critical interactions for binding specificity and stability. |

Quantum Mechanical and Molecular Mechanics Calculations

For a more detailed and accurate description of the electronic structure and energetics of the PTPP-target interaction, hybrid quantum mechanics/molecular mechanics (QM/MM) calculations can be performed. arxiv.org In this approach, the region of primary interest, such as the active site containing PTPP and key interacting residues, is treated with a high level of theory (quantum mechanics), while the remainder of the system is described by a more computationally efficient method (molecular mechanics). arxiv.orgresearchgate.net

QM/MM calculations can provide valuable insights into reaction mechanisms, charge distributions, and the nature of chemical bonds broken and formed during enzymatic reactions involving PTPP. arxiv.orgresearchgate.net This level of detail is crucial for understanding the precise mechanism of inhibition or binding. For example, QM/MM can be used to calculate the energy barrier for a chemical reaction in the presence and absence of PTPP, thereby elucidating its inhibitory effect.

Reporter Gene Assays for Gene Regulation Studies

Reporter gene assays are a fundamental tool for studying the regulation of gene expression. thermofisher.com In the context of PTPP, these assays are particularly useful for investigating its effect on TPP riboswitch-mediated gene regulation. nih.gov A TPP riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds directly to TPP, the natural ligand, to control the expression of downstream genes. nih.gov

In a typical reporter gene assay, the TPP riboswitch sequence is fused to a reporter gene, such as β-galactosidase or luciferase, which produces an easily measurable signal. thermofisher.comnih.gov This construct is then introduced into a suitable host organism, like Escherichia coli. nih.gov When PTPP is added to the system, it can bind to the TPP riboswitch, mimicking the effect of TPP and causing a conformational change in the RNA structure. nih.gov This change in conformation can lead to the termination of transcription or the inhibition of translation, resulting in a decrease in the expression of the reporter gene. nih.gov By measuring the activity of the reporter protein, researchers can quantify the ability of PTPP to modulate gene expression. thermofisher.comnih.gov

| Component | Function | Example |

|---|---|---|

| TPP Riboswitch Sequence | The regulatory element that binds PTPP. | thiM riboswitch from E. coli |

| Reporter Gene | Produces a quantifiable signal upon expression. | lacZ (β-galactosidase), luc (luciferase) |

| Expression Vector | A DNA molecule that carries the riboswitch-reporter construct into the host cell. | Plasmid |

| Host Organism | The cellular system in which the assay is performed. | Escherichia coli, Bacillus subtilis |

Biophysical Methods for Ligand Binding Analysis (e.g., Isothermal Titration Calorimetry)

Isothermal titration calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. springernature.com It is considered the gold standard for characterizing the thermodynamics of ligand binding in solution. nuvisan.com In the study of PTPP, ITC provides a comprehensive thermodynamic profile of its interaction with target molecules like TPP riboswitches. nih.govnih.gov

In an ITC experiment, a solution of PTPP is titrated into a sample cell containing the target molecule. The heat released or absorbed upon binding is measured, allowing for the determination of several key thermodynamic parameters in a single experiment. springernature.comnuvisan.com

These parameters provide a complete picture of the binding thermodynamics. For example, a favorable enthalpy change (negative ΔH) often indicates the formation of strong hydrogen bonds and van der Waals interactions, while a favorable entropy change (positive ΔS) can be driven by the release of ordered water molecules from the binding interface. unizar.es Studies on the interaction of TPP with its riboswitch have shown that the binding is enthalpically driven. nih.govnih.gov

| Parameter | Symbol | Description |

|---|---|---|

| Binding Affinity (Dissociation Constant) | KD | A measure of the strength of the interaction; lower KD indicates stronger binding. |

| Enthalpy Change | ΔH | The heat absorbed or released during binding. |

| Entropy Change | ΔS | The change in randomness or disorder of the system upon binding. |

| Stoichiometry | n | The ratio of PTPP to target molecules in the complex. |

Biological and Metabolic Consequences of Pyrithiamine Pyrophosphate Activity in Research Models

Induction of Experimental Thiamine (B1217682) Deficiency Models in Organisms (non-human)

Pyrithiamine (B133093) is frequently used to induce experimental thiamine deficiency in a range of non-human organisms, from microorganisms to animal models. This induced deficiency mimics the metabolic state of natural thiamine deprivation, allowing for controlled investigation of its consequences.

Biochemical Alterations in Thiamine Metabolism Pathways

The administration of pyrithiamine leads to the intracellular formation of pyrithiamine pyrophosphate (PTPP), which directly competes with thiamine pyrophosphate (TPP), the biologically active form of thiamine. This competition disrupts the normal functioning of TPP-dependent enzymes, which are crucial for central metabolic pathways. nih.gov The formation of PTPP is catalyzed by the enzyme thiamine pyrophosphokinase, which mistakes pyrithiamine for its natural substrate, thiamine. nih.gov This enzymatic conversion effectively sequesters the enzyme and produces a non-functional coenzyme analog, leading to a cascade of biochemical alterations.

The primary mechanism of pyrithiamine-induced thiamine deficiency is the inhibition of TPP-requiring enzymes. nih.gov This leads to a functional thiamine deficiency even in the presence of dietary thiamine. The consequences of this are a series of metabolic disruptions that mirror those seen in dietary thiamine deficiency.

Effects on Enzyme Activities and Apoenzyme Levels in Model Systems

The activity of TPP-dependent enzymes is significantly reduced in the presence of pyrithiamine. Studies in cultured human lymphoblasts have shown that the activities of both transketolase and α-ketoglutarate dehydrogenase decrease in response to pyrithiamine-induced thiamine deficiency. nih.gov An interesting finding from these studies is the differential effect on apoenzyme levels. While a significant portion of the lost α-ketoglutarate dehydrogenase activity can be attributed to the presence of its apoenzyme (the enzyme without its TPP cofactor), only a small fraction of the lost transketolase activity is due to the apoenzyme form. nih.gov This suggests that for transketolase, the deficiency also impacts the synthesis rate of the enzyme itself. nih.gov

| Enzyme | Effect of Pyrithiamine-Induced Thiamine Deficiency | Percentage of Lost Activity as Apoenzyme |

| Transketolase | Decreased activity | ~25% nih.gov |

| α-Ketoglutarate Dehydrogenase | Decreased activity | ~70% nih.gov |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | Decreased activity | Data not available |

Perturbations in Metabolic Pathways (e.g., carbohydrate, branched-chain amino acid metabolism)

The inhibition of key enzymes by this compound leads to significant disruptions in major metabolic pathways. The reduced activity of the pyruvate (B1213749) dehydrogenase complex and the α-ketoglutarate dehydrogenase complex, both crucial for the citric acid cycle, impairs cellular energy metabolism. wikipedia.org This is particularly detrimental in the brain, which relies heavily on glucose metabolism for its energy needs.

Furthermore, the catabolism of branched-chain amino acids (leucine, isoleucine, and valine) is also affected due to the inhibition of the branched-chain α-keto acid dehydrogenase complex. wikipedia.org This can lead to an accumulation of branched-chain keto acids, which can have neurotoxic effects. The disruption of these fundamental metabolic processes underlies many of the physiological symptoms observed in pyrithiamine-induced thiamine deficiency models.

Impact on Cellular Thiamine Phosphoester Homeostasis

This compound directly interferes with the delicate balance of thiamine esters within the cell. The enzymatic synthesis of PTPP from pyrithiamine by thiamine pyrophosphokinase not only creates a competitive inhibitor for TPP-dependent enzymes but also consumes ATP and sequesters the kinase, thereby reducing the cell's capacity to produce the essential TPP from any available thiamine. nih.gov

Mass spectrometry analysis has directly identified the presence of this compound in reaction mixtures containing thiamine pyrophosphokinase and pyrithiamine, confirming its formation within a biological context. nih.gov The crystal structure of thiamine pyrophosphokinase in complex with PTPP reveals that the inhibitor binds to the active site, providing a clear picture of how it blocks the synthesis of TPP. nih.gov This disruption of thiamine phosphoester homeostasis is a key initial step in the cascade of metabolic disturbances caused by pyrithiamine.

Modulation of Gene Expression and Protein Synthesis Rates in Model Organisms

In many bacteria and fungi, the expression of genes involved in thiamine biosynthesis and transport is regulated by a class of mRNA elements known as TPP riboswitches. These riboswitches bind directly to TPP, and this binding event alters the secondary structure of the mRNA, leading to either transcriptional termination or inhibition of translation initiation. This compound has been shown to be a potent binder to these TPP riboswitches. nih.gov

By mimicking TPP, PTPP can bind to these riboswitches and effectively "trick" the cell into believing that thiamine levels are sufficient. This leads to the downregulation of genes required for thiamine synthesis and uptake, further exacerbating the thiamine-deficient state. nih.gov This mechanism of action highlights how this compound can disrupt not only enzymatic activity but also the genetic regulation of thiamine metabolism. Studies in Bacillus subtilis and Escherichia coli have demonstrated that pyrithiamine reduces the expression of reporter genes controlled by TPP riboswitches. nih.gov

| Organism | Gene/Operon | Regulatory Mechanism | Effect of this compound |

| Bacillus subtilis | tenA operon | TPP Riboswitch | Binds to riboswitch, reduces gene expression nih.gov |

| Escherichia coli | Reporter gene with thiM riboswitch | TPP Riboswitch | Binds to riboswitch, reduces gene expression nih.gov |

Furthermore, as mentioned earlier, the synthesis rate of certain proteins, such as transketolase, appears to be decreased during thiamine deficiency, suggesting a potential impact of thiamine levels on protein synthesis. nih.gov

Effects on Non-Human Organismal Physiology (e.g., bacterial growth, fungal proliferation, animal model responses to deficiency induction)

The metabolic disruptions caused by this compound have profound effects on the physiology of various non-human organisms.

In microorganisms, pyrithiamine acts as a potent growth inhibitor. Its effectiveness is particularly pronounced in organisms that require an external source of thiamine. For many bacteria, yeasts, and molds, half-maximal growth inhibition can be achieved at very low concentrations of pyrithiamine. nih.gov This antimicrobial activity is directly linked to the formation of PTPP and the subsequent inhibition of essential metabolic pathways.

| Organism Type | Thiamine Requirement | Susceptibility to Pyrithiamine | Half-Maximal Inhibition Concentration |

| Bacteria, Yeasts, Molds | Require intact thiamine | High | As low as 0.03 µg/mL nih.gov |

| Bacteria, Yeasts, Molds | Can utilize pyrimidine (B1678525) and thiazole (B1198619) portions | Lower | Higher concentrations required nih.gov |

In animal models, such as rats and mice, the administration of pyrithiamine is a well-established method for inducing a robust model of thiamine deficiency, often used to study the neurological consequences of conditions like Wernicke-Korsakoff syndrome. nih.govmdpi.comnih.gov These models exhibit a range of physiological and behavioral deficits.

Physiological and Behavioral Effects of Pyrithiamine-Induced Thiamine Deficiency in Rodent Models

| Parameter | Observed Effect in Rats | Observed Effect in Mice |

|---|---|---|

| Body Weight | Weight loss mdpi.com | Weight loss nih.gov |

| Motor Coordination | Ataxia, impaired performance on motor tasks mdpi.com | Ataxia, reduced performance on rotarod test nih.govmdpi.com |

| Cognitive Function | Impaired spatial memory and learning nih.govmdpi.com | Deficits in hippocampus-dependent memory formation nih.govdntb.gov.ua |

| Neuropathology | Neuronal loss in thalamus and mammillary bodies mdpi.com | Neuronal loss in hippocampus (CA1, CA3, DG) nih.govdntb.gov.ua |

| Behavioral Changes | Increased anxiety-like behavior mdpi.com | Anxiety, reduced locomotion mdpi.com |

These animal models have been instrumental in linking the biochemical consequences of TPP-dependent enzyme inhibition to the complex neurological and physiological symptoms of thiamine deficiency. The consistent and reproducible effects of pyrithiamine make it an invaluable tool in the ongoing research into the critical role of thiamine in biological systems.

Pyrithiamine Pyrophosphate in the Development of Research Tools and Agents

Pyrithiamine (B133093) Pyrophosphate as a Biochemical Probe for Thiamine (B1217682) Pyrophosphate Metabolism

Pyrithiamine pyrophosphate is an invaluable biochemical probe for elucidating the complexities of thiamine pyrophosphate metabolism. Its utility stems from its structural similarity to the natural coenzyme TPP, which allows it to be processed by cellular machinery, leading to the targeted disruption of TPP-dependent pathways. Pyrithiamine is taken up by cells and acts as a substrate for the enzyme thiamine pyrophosphokinase, which converts it to its active form, this compound. nih.govsemanticscholar.orgnih.gov This enzymatic conversion is a critical step, as PTPP is the molecule that directly interferes with metabolic processes.

Once formed, PTPP acts as a potent inhibitor of TPP metabolism. nih.gov Researchers have leveraged this property to create models of thiamine deficiency in various systems. For instance, by treating cultured human lymphoblasts with pyrithiamine, scientists can induce a state of thiamine deficiency to study its biochemical consequences. nih.gov In such models, the activities of key TPP-dependent enzymes, including transketolase and α-ketoglutarate dehydrogenase, are significantly decreased. nih.gov These studies reveal how cells respond to the disruption of TPP homeostasis, providing insights into the biochemical basis of thiamine deficiency disorders like beriberi and Wernicke-Korsakoff syndrome. nih.govnih.gov

The mechanism of inhibition has been confirmed through multiple lines of evidence, including kinetic assays, mass spectrometry, and X-ray crystallography, which have demonstrated the formation of PTPP and its binding to enzyme active sites. nih.govsemanticscholar.org This ability to be endogenously converted to an active inhibitor makes pyrithiamine, and by extension PTPP, a sophisticated tool for probing the regulation and function of thiamine-dependent enzymes and pathways within a cellular context. nih.gov

Design and Synthesis of this compound Analogues for Research Purposes

The foundational structure of this compound has inspired the design and synthesis of a wide array of analogues for research. These efforts aim to develop more potent or selective chemical tools to dissect the roles of individual TPP-dependent enzymes and their associated metabolic pathways. cam.ac.uk

Structure-activity relationship (SAR) studies are fundamental to the development of novel TPP analogues. These studies systematically modify the chemical structure of a parent compound like pyrithiamine to understand how specific chemical groups influence its biological activity. cam.ac.ukwiley.com A common strategy involves replacing the positively charged thiazolium ring of TPP with a neutral aromatic ring, a feature seen in pyrithiamine's pyridine (B92270) ring. cam.ac.uk

Crystal structures of ligands like PTPP bound to their targets, such as the TPP riboswitch, have been instrumental in guiding SAR strategies. researchgate.netacs.org These structures reveal the precise molecular interactions between the analogue and its binding pocket, allowing for the rational design of new compounds with improved properties. For example, researchers have synthesized analogues with different heterocyclic rings, such as furan (B31954) or triazole, in place of the thiazole (B1198619) or pyridine ring to probe binding requirements and enhance inhibitory effects. dntb.gov.uaacs.org

A primary goal in designing PTPP analogues is to enhance their specificity and potency. Researchers aim to create molecules that can selectively inhibit a single TPP-dependent enzyme or, conversely, act as broad-spectrum inhibitors for the entire enzyme family. cam.ac.uk An example of this is the synthesis of pyrrothiamine, an analogue where the sulfur atom of the thiazole ring is replaced by a CH group. dntb.gov.uacam.ac.uk Derivatives of pyrrothiamine have been shown to be potent and selective inhibitors of the pyruvate (B1213749) dehydrogenase complex, demonstrating that targeted modifications can achieve high specificity. dntb.gov.uacam.ac.uk

Another critical aspect of enhancing potency for cellular studies is improving membrane permeability. Many coenzyme analogues are charged molecules, like PTPP, which limits their ability to cross cell membranes. To overcome this, researchers have employed prodrug strategies, where the charged phosphate (B84403) groups are masked with protective chemical groups. acs.org These protected, more lipophilic versions can enter the cell, where cellular enzymes like esterases remove the masking groups, releasing the active, charged inhibitor. acs.org This approach ensures that the analogue reaches its intracellular target, thereby increasing its effective potency as a research tool.

This compound and Riboswitches as Antimicrobial Research Targets

The TPP riboswitch, a structured RNA element found predominantly in bacteria and fungi, has emerged as a significant target for antimicrobial research, with this compound playing a central role in this discovery. tandfonline.commdpi.comacs.org TPP riboswitches regulate the expression of genes involved in the synthesis and transport of thiamine. nih.govd-nb.info They function by binding directly to the TPP coenzyme; this binding event causes a conformational change in the RNA, leading to the repression of the associated genes. mdpi.comd-nb.info

Crucially, the antimicrobial action of pyrithiamine is mediated by its active form, PTPP, binding to these TPP riboswitches. researchgate.netmdpi.comnih.gov PTPP mimics the natural ligand, TPP, and binds to the riboswitch's aptamer domain with nearly identical affinity. mdpi.com This binding effectively tricks the cell into sensing sufficient levels of TPP, thereby shutting down its own thiamine production and uptake pathways. nih.govportlandpress.com The resulting thiamine starvation is toxic to the microbe, leading to growth inhibition. researchgate.net

This mechanism makes the TPP riboswitch a highly attractive target for the development of new antibacterial and antifungal agents, especially in an era of growing antibiotic resistance. tandfonline.commdpi.com The widespread distribution of TPP riboswitches across many pathogenic species, including Staphylococcus aureus and Mycobacterium tuberculosis, suggests that compounds targeting this RNA could have broad-spectrum activity. mdpi.com Structural studies of PTPP in complex with the TPP riboswitch provide a detailed blueprint for the design of novel, more potent ligands that could be developed into next-generation antimicrobial drugs. acs.org

| Finding | Organism(s) Studied | Key Implication | Reference |

|---|---|---|---|

| PTPP binds to the TPP riboswitch, repressing gene expression. | Bacillus subtilis, Escherichia coli | Demonstrates that riboswitches can be direct targets for antimicrobial compounds. | nih.gov |

| PTPP binds to fungal TPP riboswitches with high affinity, similar to TPP. | Aspergillus oryzae | Establishes the TPP riboswitch as a potential target for antifungal agents. | mdpi.com |

| Crystal structure of PTPP bound to the A. thaliana TPP riboswitch was determined. | Arabidopsis thaliana (eukaryotic model) | Provides structural basis for ligand recognition and informs rational drug design. | acs.org |

| Bacteria selected for pyrithiamine resistance have mutations in the TPP riboswitch. | Bacteria | Confirms the riboswitch as the primary target of pyrithiamine's antimicrobial action. | nih.gov |

| TPP riboswitches are widespread in medically relevant fungi. | 156 fungal species | Highlights the potential for broad-spectrum antifungal therapies targeting riboswitches. | acs.org |

Comparative Studies with Other Thiamine Antivitamins (e.g., Oxythiamine (B85929) Pyrophosphate, Amprolium)

Comparative studies of pyrithiamine with other thiamine antagonists, such as oxythiamine and amprolium (B1666021), are crucial for understanding their distinct mechanisms of action and biological effects. While all three interfere with thiamine metabolism, they do so through different primary mechanisms.

Pyrithiamine and oxythiamine are both substrates for thiamine pyrophosphokinase and are converted into their respective pyrophosphate esters (PTPP and OTPP) to become active. nih.govnih.gov In contrast, amprolium primarily acts as a competitive inhibitor of thiamine transporters, blocking the uptake of thiamine into cells.

Despite both being phosphorylated, PTPP and OTPP exhibit different inhibitory profiles. Pyrithiamine is a more potent inhibitor of the enzyme thiamine pyrophosphokinase itself compared to oxythiamine. nih.gov However, once formed, oxythiamine diphosphate (B83284) (OTPP) often shows a higher affinity for TPP-dependent enzymes than PTPP does. nih.gov This difference in enzyme affinity likely contributes to their distinct physiological effects; pyrithiamine administration in animals tends to produce neurological symptoms, whereas oxythiamine leads to more general metabolic lethargy.

In studies on neuronally differentiated cells, both oxythiamine and pyrithiamine were found to be significantly more effective at inducing apoptosis than amprolium, which had a weaker effect. researchgate.net Furthermore, when interacting with the TPP riboswitch, PTPP and OTPP bind differently and induce distinct conformational changes in the RNA structure, which has implications for the design of riboswitch-targeting drugs. acs.org

| Characteristic | Pyrithiamine | Oxythiamine | Amprolium |

|---|---|---|---|

| Primary Mechanism | Forms PTPP, which inhibits TPP enzymes and binds TPP riboswitches. nih.govnih.gov | Forms OTPP, which inhibits TPP-dependent enzymes. nih.govnih.gov | Inhibits thiamine transport. researchgate.netnih.gov |

| Activation | Phosphorylated by thiamine pyrophosphokinase. nih.govnih.gov | Phosphorylated by thiamine pyrophosphokinase. nih.govnih.gov | Generally not phosphorylated. |

| Potency (Apoptosis Induction) | High. researchgate.net | High. researchgate.net | Low to moderate. researchgate.net |

| Primary Physiological Effect | Neurological deficits. | Metabolic lethargy. | Used as an anticoccidial in poultry. nih.govsmolecule.com |

| Riboswitch Interaction | PTPP is a known potent binder and regulator. acs.orgnih.gov | OTPP binds, but induces different structural changes than PTPP. acs.org | Not known to directly interact with the riboswitch. |

Role in Understanding and Modeling Metabolic Dysregulation

Pyrithiamine and its active form, PTPP, serve as critical tools for creating experimental models of metabolic dysregulation, particularly those related to impaired glucose and energy metabolism seen in neurodegenerative diseases. By inducing a state of controlled thiamine deficiency, researchers can replicate specific pathological features of complex human disorders in cell cultures and animal models. nih.govresearchgate.net

Thiamine deficiency is a well-established model for the mild impairment of oxidative metabolism that is a hallmark of Alzheimer's disease (AD). nih.gov Studies have shown that administering pyrithiamine to mice can induce AD-like pathologies, including the accumulation of β-amyloid plaques, hyperphosphorylation of the tau protein, and increased activity of glycogen (B147801) synthase kinase-3 (GSK-3), a key enzyme implicated in AD pathogenesis. researchgate.net These models are invaluable for investigating the causal links between metabolic dysfunction and the progression of neurodegeneration.

Similarly, pyrithiamine has been used to establish cell culture systems that mimic the biochemical basis of disorders like Wernicke-Korsakoff syndrome, which is caused by severe thiamine deficiency. nih.govnih.gov By creating these models, scientists can dissect the molecular cascades that are triggered by the failure of TPP-dependent enzymes and explore potential therapeutic interventions. The ability of PTPP to specifically target and disrupt thiamine-dependent processes allows for the precise modeling of metabolic failures, thereby advancing our understanding of the etiology and pathogenesis of a range of metabolic and neurodegenerative diseases.

Q & A

Q. What experimental models are used to study pyrithiamine-induced thiamine deficiency, and how do they compare to dietary deficiency models?

Experimental designs often involve administering pyrithiamine alongside thiamine to animals (e.g., pigeons or rats) and comparing outcomes to groups deprived of thiamine alone. For example, pigeons fed pyrithiamine (623 µg/day) and thiamine (100 µg/day) showed rapid TPP depletion in tissues (brain, heart, liver) within days, mirroring dietary deficiency . Key metrics include TPP quantification (via enzymatic assays) and survival time analysis. Control groups receiving only thiamine validate the antagonist's specificity .

Q. How does pyrithiamine inhibit thiamine pyrophosphate (TPP) synthesis in vivo?

Pyrithiamine acts as a competitive inhibitor of thiamine pyrophosphokinase (TPK), blocking phosphorylation of thiamine to TPP. In vitro assays with rat-liver TPK confirmed pyrithiamine's inhibitory effect, reducing TPP levels in tissues such as brain and heart . Recovery experiments (adding exogenous TPP to tissue extracts) ruled out interference from pyrithiamine pyrophosphate (PTPP) in assays, confirming the antagonist's direct enzymatic action .

Q. What are the neurochemical consequences of pyrithiamine-induced TPP deficiency?

Pyrithiamine administration reduces gamma-aminobutyric acid (GABA) levels in the brain by 17.5% in rats, comparable to dietary thiamine deprivation (20% reduction). This correlates with neurological symptoms like opisthotonus, suggesting TPP's role in maintaining inhibitory neurotransmitter balance .

Advanced Research Questions

Q. How do structural differences between thiamine analogs (e.g., pyrithiamine vs. oxythiamine) influence their physiological effects?

Pyrithiamine and oxythiamine both inhibit TPK but produce distinct symptoms: pyrithiamine causes neurological deficits (e.g., opisthotonus), while oxythiamine induces metabolic lethargy. Computational docking studies using AlphaFold models of Plasmodium falciparum TPK revealed that pyrithiamine's aminopyrimidine ring modification allows binding without full phosphorylation, whereas oxythiamine is phosphorylated to its toxic pyrophosphate form . This divergence highlights structure-activity relationships in antagonist design .

Q. How can researchers resolve contradictions in reported TPP levels during pyrithiamine-induced deficiency?

Early studies by Woolley reported no TPP decrease in liver tissue, but subsequent experiments in pigeons demonstrated significant depletion. Methodological refinements, such as using higher pyrithiamine doses (623 µg/day) and verifying TPP recovery in tissue extracts, addressed false negatives caused by assay inhibitors . Standardizing antagonist-to-thiamine ratios and longitudinal TPP tracking (e.g., via Tables II and IV) improve reproducibility .

Q. What role do riboswitches play in pyrithiamine resistance, and how can this be exploited in genetic studies?

Thiamine pyrophosphate (TPP)-sensing riboswitches regulate genes involved in thiamine biosynthesis. In Pichia marneffei, pyrithiamine resistance arises from mutations in riboswitch motifs (e.g., THI4), preventing TPP-mediated repression. This resistance enables dominant selectable markers for fungal transformation (e.g., 0.1–0.2 mg/mL pyrithiamine selection) .

Q. What computational strategies validate this compound's interaction with target enzymes?

Molecular docking using AlphaFold-predicted enzyme structures (e.g., Plasmodium TPK) and homology modeling (e.g., mouse TPK PDB:2f17) identified PTPP binding sites. These models confirmed competitive inhibition of TPP-dependent enzymes like transketolase, aligning with in vitro toxicity data .

Methodological Notes

- TPP Quantification : Use enzymatic assays with yeast apocarboxylase to measure TPP activity, validated via spike-recovery experiments to exclude PTPP interference .

- Animal Models : Standardize diets with precise thiamine/pyrithiamine ratios (e.g., 100 µg thiamine + 623 µg pyrithiamine daily in pigeons) for consistent deficiency induction .

- Genetic Tools : Leverage pyrithiamine-resistant riboswitch mutants (e.g., C. reinhardtii pyr1) for transcriptional regulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.